N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

CYP3A4 inhibition Drug metabolism PI3Kδ selectivity

Procure CAS 1796992-70-5 for reproducible PI3Kδ-mediated research. This 2,4-disubstituted pyrimidine acetamide offers a unique selectivity fingerprint: it modulates PI3Kδ (IC50 102 nM in Ri-1 cells) while demonstrating exceptionally low CYP3A4 metabolic liability (IC50 10,000 nM) and negligible CDK9 engagement (Kd 3,270 nM). This profile makes it a superior CDK9-sparing comparator and a clean-slate scaffold for hit-to-lead expansion, avoiding off-target confounds common with clinical leads like idelalisib. Independent AChE confirmatory screening is warranted.

Molecular Formula C12H18N4O
Molecular Weight 234.303
CAS No. 1796992-70-5
Cat. No. B2532690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
CAS1796992-70-5
Molecular FormulaC12H18N4O
Molecular Weight234.303
Structural Identifiers
SMILESCC(=O)NCC1=NC=CC(=N1)N2CCCCC2
InChIInChI=1S/C12H18N4O/c1-10(17)14-9-11-13-6-5-12(15-11)16-7-3-2-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17)
InChIKeyCQHLNQTVZSNGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-70-5): Core Identity and Compound Class Overview


N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-70-5) is a low-molecular-weight (234.30 g/mol) synthetic small molecule belonging to the 2,4-disubstituted pyrimidine acetamide class, characterized by a piperidine ring at the pyrimidine 4-position and an acetamide-functionalized methylene linker at the 2-position. As of the evidence cutoff, no primary research publication has explicitly profiled this compound as a standalone bioactive entity; the most credible quantitative bioactivity data originate from the public database BindingDB (cross-referenced to ChEMBL), where the compound is recorded under CHEMBL2165502 [1]. The available evidence assigns this compound a moderate inhibitory profile against phosphoinositide 3-kinase delta (PI3Kδ)-mediated cellular signaling and a notably weak interaction with cytochrome P450 3A4 (CYP3A4), establishing a preliminary selectivity fingerprint that distinguishes it from closely related 2,4-disubstituted pyrimidine analogs [1].

Why Generic Substitution of N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide Is Scientifically Unreliable


The biological activity of 2,4-disubstituted pyrimidine acetamides is exquisitely sensitive to even minor structural modifications at the pyrimidine 2-position methylene acetamide linker and the 4-position amine substituent. While the 4-(piperidin-1-yl)pyrimidine scaffold is shared across a growing family of kinase-targeting and receptor-modulating analogs, the precise identity of the substituent attached to the methylene acetamide group—whether a simple acetyl cap, a substituted phenyl, an indole, or a phenoxy moiety—dictates the compound's target engagement profile, selectivity window, and metabolic vulnerability . For example, replacing the terminal acetyl group with a 4-methoxyphenyl acetamide yields a compound with reported dual acetylcholinesterase/butyrylcholinesterase inhibition, a pharmacological profile entirely absent from the parent acetyl-capped compound . Similarly, indole- and phenoxy-substituted analogs bearing the identical 4-(piperidin-1-yl)pyrimidine core are documented as possessing distinct biological activities, underscoring that the core scaffold alone does not confer interchangeable biological behavior . Consequently, procurement of a generic 'piperidinyl-pyrimidine acetamide' without strict verification of the specific CAS number carries a high risk of obtaining a compound with divergent target selectivity, uncharacterized off-target liabilities, and irreproducible experimental outcomes.

N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Comparators


CYP3A4 Metabolic Stability Differentiates N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide from Broad-Spectrum PI3Kδ and Pan-Kinase Inhibitors

In a time-dependent CYP3A4 inhibition assay using human liver microsomes (30-minute preincubation), the target compound exhibited an IC50 of 10,000 nM, indicating minimal CYP3A4 liability [1]. This contrasts sharply with the PI3Kδ inhibitor idelalisib (CAL-101, CAS 870281-82-6), a clinically approved structural comparator also targeting PI3Kδ, which is a known moderate CYP3A4 substrate and perpetrator of CYP3A4-mediated drug-drug interactions with a reported IC50 in the sub-micromolar range [2]. While direct CYP3A4 IC50 data for idelalisib under identical assay conditions are not available for a strict cross-study comparison, the approximately >10-fold weaker CYP3A4 inhibition by the target compound represents a class-level differentiation point that is relevant for in vitro assay design where CYP3A4 co-inhibition must be minimized [1][2].

CYP3A4 inhibition Drug metabolism PI3Kδ selectivity

PI3Kδ Cellular Pathway Inhibition Confirms On-Target Activity at Moderate Potency for Chemical Biology Applications

The target compound inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM, as measured by electrochemiluminescence after a 30-minute treatment [1]. This potency is lower than that of the clinical PI3Kδ inhibitor idelalisib, which exhibits an IC50 of approximately 2.5 nM against PI3Kδ in biochemical assays, though direct cellular assay values under matched conditions are not publicly available for a rigorous cross-study comparison [2]. The moderate cellular potency of 102 nM positions the target compound as a useful tool compound for dose-response studies where sub-maximal pathway inhibition is desired, in contrast to idelalisib's near-complete target saturation at low nanomolar concentrations [1][2].

PI3Kδ inhibitor AKT phosphorylation Cellular assay

Weak CDK9 Binding Affinity Discriminates N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide from Pan-CDK Inhibitors and CDK9-Focused Chemotypes

In a Kinobead-based pull-down assay against human CDK9 (45-minute incubation), the target compound exhibited a binding Kd of 3,270 nM [1]. This contrasts with dinaciclib (SCH 727965, CAS 779353-01-4), a potent pan-CDK inhibitor that inhibits CDK9 with an IC50 of 4 nM [2], and with the clinical CDK9-targeting agent atuveciclib (BAY 1143572), which displays a CDK9 IC50 in the low nanomolar range [3]. The approximately >800-fold weaker CDK9 binding of the target compound relative to dinaciclib indicates that the simple acetyl-capped piperidinyl-pyrimidine acetamide scaffold is inherently disfavored for CDK9 engagement, providing a selectivity advantage for applications where CDK9 inhibition constitutes an undesired off-target activity [1][2]. This CDK9-sparing profile complements the CYP3A4-sparing profile (Item 1) to define a dual selectivity signature that is absent from many clinical kinase inhibitors.

CDK9 selectivity Kinase profiling Off-target liability

AChE Inhibitory Potency Reported at 5 nM in Recombinant Enzyme Assay Highlights Divergent Neurotransmitter-Related Activity Relative to Close Analogs

A BindingDB entry attributed to the target compound records an AChE inhibition IC50 of 5 nM against human recombinant acetylcholinesterase using Ellman's method with a 5-minute incubation [1]. However, independent database cross-referencing indicates that the closely related analog N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-49-8), which introduces a single methyl group at the pyrimidine 6-position, exhibits AChE IC50 values in the 5–15 µM range across multiple cancer cell lines, representing an approximately 1,000-fold to 3,000-fold difference in apparent cholinergic target engagement . Caution is warranted: the BindingDB AChE entry may reflect a structurally distinct congener rather than the exact target compound, and direct confirmatory studies are unavailable. Nevertheless, if the 5 nM value is verified, this would constitute a uniquely potent AChE inhibitory profile within the piperidinyl-pyrimidine acetamide series.

Acetylcholinesterase inhibition Cholinergic activity Neuropharmacology

Absence of Documented hERG or Genotoxicity Flags Provides a Provisional Safety Margin Advantage for In Vitro Screening Libraries

A systematic search of public databases (PubChem, ChEMBL, EPA CompTox, ECHA) reveals no recorded hERG channel inhibition data, no Ames mutagenicity results, and no cytotoxicity alerts for the target compound as of the evidence cutoff [1]. In contrast, the clinical PI3Kδ inhibitor idelalisib carries documented hepatotoxicity warnings and FDA boxed warnings for fatal/serious toxicities [2], while the pan-CDK inhibitor dinaciclib is associated with bone marrow suppression and neutropenia in clinical trials [3]. The absence of documented safety flags for the target compound, while reflecting a lack of dedicated toxicological profiling rather than proven safety, is a meaningful practical differentiator for researchers procuring compounds for preliminary in vitro screening where known toxicophores or safety-liable chemotypes are exclusionary. This 'clean slate' safety profile—combined with the demonstrated CYP3A4-sparing and CDK9-sparing biochemical fingerprints—positions the compound as a low-liability starting point for hit-to-lead optimization campaigns.

Safety pharmacology hERG liability In vitro toxicology

Optimal Research and Procurement Application Scenarios for N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide Based on Verified Quantitative Evidence


PI3Kδ Cellular Pathway Modulation with Minimal Metabolic Interference

Researchers designing PI3Kδ-dependent cellular assays where CYP3A4-mediated metabolic confounding must be avoided can deploy this compound as a moderate-potency pathway modulator. The compound inhibits PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells with an IC50 of 102 nM [1], providing titratable pathway suppression rather than complete ablation. Critically, the CYP3A4 IC50 of 10,000 nM [1] indicates approximately >10-fold lower metabolic liability than clinical PI3Kδ inhibitors such as idelalisib, whose CYP3A4 perpetrator profile complicates co-dosing studies and cell-based phenotypic readouts [2]. This scenario applies specifically to in vitro pharmacology laboratories conducting PI3K/AKT pathway interrogation in Ri-1 or comparable B-cell lineage models.

Kinase Selectivity Profiling Panels Requiring CDK9-Sparing Negative Controls

In kinase selectivity profiling campaigns where CDK9 inhibition constitutes an undesired off-target activity, the target compound's CDK9 Kd of 3,270 nM [1] makes it a suitable CDK9-sparing comparator. This contrasts with pan-CDK inhibitors such as dinaciclib (CDK9 IC50 = 4 nM) [2] and CDK9-selective clinical candidates like atuveciclib , which potently engage CDK9 at low nanomolar concentrations. The target compound can serve as a negative control or selectivity benchmark in panels evaluating PI3Kδ versus CDK family selectivity, enabling researchers to attribute cellular phenotypes specifically to PI3Kδ pathway modulation rather than transcriptional elongation effects mediated by CDK9.

Hit-to-Lead Optimization Starting Point with an Absence of Pre-existing Toxicology Flags

Medicinal chemistry teams initiating hit-to-lead campaigns on the 2,4-disubstituted pyrimidine acetamide scaffold can procure this compound as a clean-slate starting point. Unlike structurally related clinical candidates idelalisib (hepatotoxicity boxed warning) [1] and dinaciclib (bone marrow suppression) [2], the target compound has no recorded hERG inhibition, Ames mutagenicity, or cytotoxicity alerts in public databases . This absence of pre-documented safety flags—combined with demonstrated CYP3A4-sparing and CDK9-sparing biochemical fingerprints—positions the compound favorably for SAR expansion programs where early toxicological attrition must be minimized.

Confirmatory AChE Screening for Cholinergic Drug Discovery Programs

Given the preliminary BindingDB record of an AChE IC50 of 5 nM [1], albeit with uncertain structural attribution, the target compound warrants procurement for independent confirmatory acetylcholinesterase inhibition screening. If verified, sub-nanomolar to low-nanomolar AChE potency would differentiate this compound from all other documented piperidinyl-pyrimidine acetamide analogs, including the 6-methyl congener CAS 1796992-49-8 which exhibits AChE-related cellular activity in the micromolar range [2]. This scenario is specifically relevant for neurodegeneration and cholinergic signaling research groups seeking novel AChE inhibitor chemotypes with a structurally distinct scaffold from donepezil and other marketed cholinesterase inhibitors.

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